molecular formula C15H12N2O5 B14281404 3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid CAS No. 151800-65-6

3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid

Cat. No.: B14281404
CAS No.: 151800-65-6
M. Wt: 300.27 g/mol
InChI Key: IJQJVFGXMBOGJB-UHFFFAOYSA-N
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Description

3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid is a complex organic compound with a unique structure that includes a nitroaniline group, a cyclohexadiene ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid typically involves multiple steps, starting with the preparation of the nitroaniline derivative. The key steps include:

    Nitration of Aniline: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitroaniline.

    Formation of the Ethylidene Group: The 4-nitroaniline is then reacted with acetaldehyde under acidic conditions to form the ethylidene derivative.

    Cyclization: The ethylidene derivative undergoes cyclization with a suitable diene precursor to form the cyclohexadiene ring.

    Carboxylation: Finally, the compound is carboxylated using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure reactors for carboxylation, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding oxidized products.

    Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Nucleophiles like amines, alcohols, or thiols under appropriate conditions.

Major Products Formed

    Reduction: 3-[1-(4-Aminoanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid.

    Oxidation: Corresponding oxidized derivatives with altered functional groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Used in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-[1-(4-Aminoanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid: A reduced form with an amino group instead of a nitro group.

    3-[1-(4-Methoxyanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid: A derivative with a methoxy group.

Uniqueness

3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, in particular, allows for a range of chemical modifications and interactions that are not possible with similar compounds.

Properties

CAS No.

151800-65-6

Molecular Formula

C15H12N2O5

Molecular Weight

300.27 g/mol

IUPAC Name

4-hydroxy-3-[C-methyl-N-(4-nitrophenyl)carbonimidoyl]benzoic acid

InChI

InChI=1S/C15H12N2O5/c1-9(13-8-10(15(19)20)2-7-14(13)18)16-11-3-5-12(6-4-11)17(21)22/h2-8,18H,1H3,(H,19,20)

InChI Key

IJQJVFGXMBOGJB-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=C(C=C1)[N+](=O)[O-])C2=C(C=CC(=C2)C(=O)O)O

Origin of Product

United States

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